molecular formula C6H8ClNO2 B1281782 2-Amino-1-(furan-2-YL)ethanone hydrochloride CAS No. 88352-86-7

2-Amino-1-(furan-2-YL)ethanone hydrochloride

Cat. No. B1281782
CAS RN: 88352-86-7
M. Wt: 161.58 g/mol
InChI Key: RKEARERKYHKVQD-UHFFFAOYSA-N
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Description

2-Amino-1-(furan-2-yl)ethanone hydrochloride is a chemical compound that is part of the 2-aminofuran family. The 2-aminofuran derivatives are known for their wide range of biological activities and their use in pharmaceutical chemistry. The compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an amino ethanone side chain.

Synthesis Analysis

The synthesis of highly functionalized 2-aminofuran derivatives, such as 2-amino-1-(furan-2-yl)ethanone hydrochloride, can be achieved through a multicomponent reaction. This involves the use of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 2-hydroxy-1-aryl-2-(arylamino)ethanones. The process is noted for its mild conditions, high selectivity, and tolerance to various functional groups, which makes it a versatile method for synthesizing a wide array of 2-aminofuran compounds .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involving 2-aminofurans typically include the formation of the furan ring and the introduction of the amino group. In the case of 2-amino-1-(furan-2-yl)ethanone hydrochloride, the synthesis process may involve a transformation of a nitro functionality into an amino functionality without the need for a reducing agent. This is an interesting feature of the base-catalyzed synthesis described in the second paper, which also highlights the development of a three-component reaction that can access similar products from an aldehyde, 2-hydroxy-1,4-naphthoquinone, and nitromethane .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Enantioselective Reduction

2-Amino-1-(furan-2-yl)ethanone hydrochloride is used in the synthesis of chiral building blocks, such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These compounds are important for asymmetric synthesis, providing high enantiomeric excess (e.e.) up to 88% and yielding both enantiomers of 3,3,3-trifluoroalanine (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Antibacterial and Antifungal Applications

Compounds synthesized from 2-Amino-1-(furan-2-yl)ethanone hydrochloride, such as furan nucleus-containing acetyl pyrazoline derivatives, have been evaluated for their antibacterial, antifungal, and antitubercular activities (Bhoot, Khunt, & Parekh, 2011).

Inhibitor Properties for Inflammatory Disorders

Furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, have shown promising VRV-PL-8a and H+/K+ ATPase inhibitor properties, indicating potential for treating inflammatory disorders while mitigating ulcer-inducing side effects of NSAIDs (Lokeshwari et al., 2017).

Photoinduced Oxidative Annulation

1-Aryl-2-(furan-2-yl)ethanone derivatives are used in photoinduced direct oxidative annulation processes, leading to the formation of highly functionalized polyheterocyclic compounds. This method avoids the need for transition metals and oxidants, contributing to greener chemistry approaches (Zhang et al., 2017).

Antimicrobial Susceptibility and Molecular Docking

Pyrazole derivatives synthesized from 1-(furan-2-yl)ethanone have been evaluated for their antimicrobial effects against Staphylococcus aureus and Escherichia coli. Molecular docking studies have been conducted to understand their binding interactions with bacterial proteins (Khumar, Ezhilarasi, & Prabha, 2018).

Achmatowicz Rearrangement for Pyran Derivatives

2-Amino-1-(furan-2-yl)ethanone hydrochloride has been used in Achmatowicz rearrangement, leading to the synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one, showcasing its utility in organic synthesis (Gerçek, 2007).

Dihydroquinolines Synthesis

The compound is used in the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenyl-quinolines, indicating its role in the preparation of novel organic compounds with potential pharmacological applications (Walter, 1994).

Reformatsky Reactions in Aqueous Media

It's involved in Reformatsky reactions with various aldehydes in aqueous media, leading to α,α-difluoro-β-hydroxy ketones, highlighting its versatility in synthetic organic chemistry (Chung, Higashiya, & Welch, 2001).

Corrosion Inhibition

Nitrogenated derivatives of furfural, including 2-Amino-1-(furan-2-yl)ethanone hydrochloride, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating its potential in industrial applications (Guimarães et al., 2020).

Multi-component Synthesis

The compound is involved in multi-component synthesis of highly functionalized bifurans and 2-(thiophen-2-yl)furans, showcasing its role in creating complex molecular structures (Sayahi et al., 2015).

Fluoro-Boron Complexes Synthesis

It's utilized in the synthesis of fluoro-boron complexes with potential applications as biocides, indicating its role in the creation of biologically active compounds (Saxena & Singh, 1994).

Antimicrobial and ADME Prediction

Furfuran derivatives of 2-Amino-1-(furan-2-yl)ethanone hydrochloride, bearing pyrazole moieties, have been synthesized and shown antimicrobial activity, along with in silico molecular docking and ADME prediction studies (Mathew, Chinnamanayakar, & Ramanathan, 2020).

properties

IUPAC Name

2-amino-1-(furan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEARERKYHKVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530040
Record name 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(furan-2-YL)ethanone hydrochloride

CAS RN

88352-86-7
Record name 2-Amino-1-(furan-2-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KS Song, SH Lee, MJ Kim, HJ Seo, J Lee… - ACS Medicinal …, 2011 - ACS Publications
Novel C-aryl glucoside SGLT2 inhibitors containing the thiazole motif were designed and synthesized for biological evaluation. Among the compounds assayed, thiazole containing …
Number of citations: 43 pubs.acs.org
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) …
Number of citations: 32 www.mdpi.com
N Kaur, N Kaur - Lawesson's Reagent in Heterocycle Synthesis, 2022 - Springer
The heterocyclic compounds which contain sulfur and nitrogen atoms have a massive effect in medicinal and pharmaceutical chemistry fields. These have been reported to have …
Number of citations: 1 link.springer.com
EJ Park, Y Kong, JS Lee, SH Lee, J Lee - Bioorganic & medicinal chemistry …, 2011 - Elsevier
In order to investigate SAR regarding glucose moiety in novel C-aryl glucoside SGLT2 inhibitors containing a thiazole motif, a series of chemical modifications on glucose was …
Number of citations: 19 www.sciencedirect.com
N Kaur, N Kaur - 2022 - Springer
Heterocycles have always been the center of attraction because of their applications in medicinal chemistry. The heterocyclic chemistry research comprises a significant part of the …
Number of citations: 3 link.springer.com
SH Lee, MJ Kim, SH Lee, J Kim, HJ Park… - European journal of …, 2011 - Elsevier
In order to investigate SAR regarding proximal phenyl ring in novel C-aryl glucoside SGLT2 inhibitors containing a thiazole motif, a series of chemical modifications on proximal phenyl …
Number of citations: 23 www.sciencedirect.com

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